Hydroxylamine hydrochloride
Overview
Description
Hydroxylamine hydrochloride is an inorganic compound with the chemical formula NH2OH·HCl. It appears as a white crystalline solid and is highly soluble in water. This compound is primarily used as a reducing agent in various chemical reactions and has significant applications in organic synthesis, particularly in the preparation of oximes and hydroxamic acids .
Mechanism of Action
Target of Action
Hydroxylamine hydrochloride primarily targets carbonyl carbon of aldehydes or ketones . It acts as a nucleophile , which is a species that donates an electron pair to an electrophile to form a chemical bond in a reaction .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the carbonyl carbon of aldehydes or ketones . It attacks these targets, leading to the formation of an intermediate called an oxime . This reaction is a key step in various biochemical and synthetic processes .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the synthesis of oximes from aldehydes and ketones . It also participates in the conversion of acid chlorides to hydroxamic acids . In biological systems, the oxidation of ammonia to hydroxylamine is a step in biological nitrification .
Pharmacokinetics
It’s known that hydroxylamine is a genotoxic impurity that needs to be controlled down to ppm level in pharmaceutical compounds . The permissible daily exposures limit for hydroxylamine is 2 µg/day .
Result of Action
The result of this compound’s action is the formation of oximes from aldehydes and ketones, and the conversion of acid chlorides to hydroxamic acids . These reactions are crucial in various chemical and pharmaceutical processes .
Action Environment
The action of this compound can be influenced by environmental factors. It decomposes slowly on contact with moisture and gives off irritating or toxic fumes in a fire . It also poses a risk of explosion as a result of decomposition when heated . Therefore, it should be stored in a dry, cool area without drain or sewer access .
Biochemical Analysis
Biochemical Properties
Hydroxylamine hydrochloride plays a significant role in various biochemical reactions. It is a reducing agent that is routinely used for the deacetylation of SATA to form free sulfhydryls . It also converts aldehydes and ketones (carbonyls) to their oxime derivative in weak bases . The ability of this compound to chelate metal ions, such as Fe(III) and Zn(II), has been extensively investigated as a pharmacophoric group of many metalloprotease inhibitors .
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. For instance, it has been shown to influence cell function by modifying protein S-acylation . This modification can regulate protein localization, stability, trafficking, and interaction with effectors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as a nucleophile in competition with oxygen . Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates . This mechanism allows this compound to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
This compound is relatively unstable and can decompose over time, especially in the presence of heat or light . This compound is more stable and less prone to decomposition . This stability allows it to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the nitrogen cycle in soil and in wastewater treatment plants . It is a biological intermediate in nitrification (biological oxidation of ammonia with oxygen into nitrite) and in anammox (biological oxidation of nitrite and ammonium into dinitrogen gas) which are important in the nitrogen cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxylamine hydrochloride can be synthesized through several methods. One common method involves the reduction of nitric acid with hydrochloric acid in the presence of a reducing agent such as tin. The reaction is typically carried out under controlled conditions to ensure the complete reduction of nitric acid to hydroxylamine .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of nitric oxide or nitrates. The Raschig process is another industrial method, which involves the reduction of nitrous acid with sulfur dioxide in the presence of hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Hydroxylamine hydrochloride undergoes various chemical reactions, including:
Substitution: It can react with halogenated compounds to form hydroxylamine derivatives.
Oxidation: this compound can be oxidized to produce nitrous oxide and water.
Common Reagents and Conditions:
Reduction: Typically involves weak bases and mild conditions.
Substitution: Often requires the presence of a halogenated compound and a suitable solvent.
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Major Products:
Oximes: Formed from the reduction of aldehydes and ketones.
Hydroxylamine derivatives: Produced through substitution reactions.
Nitrous oxide: Resulting from oxidation reactions.
Scientific Research Applications
Hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in organic synthesis to prepare oximes and hydroxamic acids.
Biology: Employed in biochemical crosslinking applications and the deacetylation of certain compounds.
Medicine: Serves as a starting material for the synthesis of pharmaceuticals and agrochemicals.
Industry: Plays a role in rubber and plastic industries as an antioxidant, vulcanization accelerator, and radical scavenger.
Comparison with Similar Compounds
Hydroxylammonium chloride: Another salt of hydroxylamine, used in similar applications but with different physical properties.
Hydroxylammonium nitrate: Used as a propellant and in organic synthesis.
Hydroxylammonium sulfate: Employed in the production of caprolactam and other industrial processes.
Uniqueness: Hydroxylamine hydrochloride is unique due to its strong reducing properties and its ability to form stable oximes with carbonyl compounds. This makes it particularly valuable in organic synthesis and various industrial applications .
Properties
IUPAC Name |
hydroxylamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHULULXKLSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH.H3NO, NH2OH.HCl, ClH4NO | |
Record name | HYDROXYLAMINE HYDROCHLORIDE | |
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Record name | HYDROXYLAMINE HYDROCHLORIDE | |
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Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroxylamine hydrochloride appears as colorless or off-white crystalline solid. pH (0.1 molar aqueous solution) 3.4. pH (0.2 molar aqueous solution) 3.2. (NTP, 1992), Colorless to off-white crystals that are hygroscopic and water soluble; [CAMEO], COLOURLESS HYGROSCOPIC CRYSTALS. | |
Record name | HYDROXYLAMINE HYDROCHLORIDE | |
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Record name | Hydroxylamine hydrochloride | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | HYDROXYLAMINE HYDROCHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility in water, g/100ml at 25 °C: 94 (freely soluble) | |
Record name | HYDROXYLAMINE HYDROCHLORIDE | |
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Density |
1.67 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.7 g/cm³ | |
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CAS No. |
5470-11-1 | |
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Melting Point |
304 °F (Decomposes) (NTP, 1992), 304 °F (decomposes), 154 °C | |
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